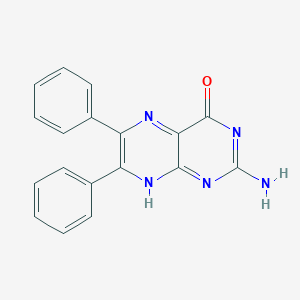

6,7-Diphenylpterin

Descripción general

Descripción

6,7-Diphenylpterin is a useful research compound. Its molecular formula is C18H13N5O and its molecular weight is 315.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Enzyme Activity Modulation

6,7-Diphenylpterin and its analogs have been studied for their impact on enzyme activities. For instance, compounds such as 6-tetrahydrobiopterin and 6,7-dimethyltetrahydrobiopterin have been shown to influence the monophenolase and diphenolase activities of tyrosinase. These reductants act by reducing the o-quinones, the reaction products, to o-diphenol, affecting the enzyme's action on monophenol substrates (García Molina et al., 2007).

2. Molecular Engineering and Microstructure Formation

Diphenylalanine and its analogs, which include diphenylpterin compounds, are significant in organic supramolecular chemistry. They form ordered assemblies with unique properties such as mechanical, optical, piezoelectric, and semiconductive characteristics. These structures have applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

3. DNA Interaction and Photopolymerization

This compound derivatives have been synthesized for use in oligonucleotide conjugates, targeting photooxidative damage to DNA representing specific genes, such as the bcr-abl chimeric gene implicated in chronic myeloid leukaemia (Crean et al., 2004). Additionally, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes in various monomers (Ortyl et al., 2019).

4. Fluorescent pH Sensors

New derivatives of pteridine, including 6,7-diphenyl-2-morpholinylpterin, have been designed for pH-fluorescence sensing near physiological pH. These derivatives exhibit visible turn-on emission signals and are suitable for intracellular pH measurements (Saleh et al., 2012).

5. Cellular Metabolism and Biodegradation Studies

The biodegradation of compounds like triphenyltin, an endocrine disruptor, involves its interaction with microorganisms like Stenotrophomonas maltophilia. This process involves biosorption and degradation, producing compounds like diphenyltin and monophenyltin, affecting cellular metabolism (Gao et al., 2014).

6. Drug Interaction and Anticancer Activity

Research on diphenyl diselenide, a compound related to diphenylpterin, has shown its potential as an antioxidant and antitumor agent. It has been found to protect against oxidative DNA damage induced by drugs like tamoxifen in certain cancer cells (Melo et al., 2013).

7. Protein Interaction and Cellular Networks

Diphenyl compounds have also been utilized in databases like the Database of Interacting Proteins (DIP), which document experimentally determined protein-protein interactions. This is crucial for studying cellular networks of protein interactions (Xenarios et al., 2002).

Mecanismo De Acción

Target of Action

6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .

Mode of Action

This compound interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .

Biochemical Pathways

It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .

Pharmacokinetics

The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .

Result of Action

The action of this compound results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .

Action Environment

The efficacy and stability of this compound are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .

Análisis Bioquímico

Biochemical Properties

6,7-Diphenylpterin has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as an intermediate for the preparation of oligonucleotide conjugates designed to target photooxidative damage on single-stranded DNA representing the bcr–abl chimeric gene . The nature of these interactions involves the attachment of the pterin to the 5’-OH group of the oligodeoxynucleotide (ODN) via a linker .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in photooxidative damage . It influences cell function by causing oxidative damage at guanine bases, leading to alkali-labile sites . This impact on cellular metabolism and gene expression can lead to significant changes in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation . The excitation of this compound with near UV light in the presence of the single-stranded target causes oxidative damage at guanine bases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies on the threshold effects, toxic or adverse effects at high doses of this compound are yet to be conducted.

Propiedades

IUPAC Name |

2-amino-6,7-diphenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLLFFNWQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418267 | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-91-9 | |

| Record name | 6,7-Diphenylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

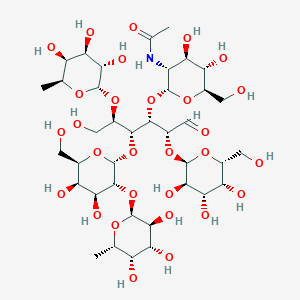

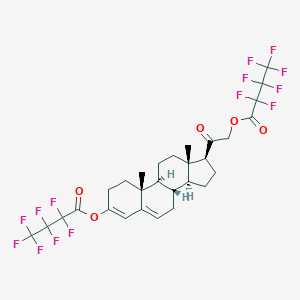

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?

A1: The research primarily focuses on using this compound as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated this compound interacts with its target DNA through photochemical processes. Specifically, the studies observe:

- Oxidative Damage: The excited this compound causes oxidative damage to guanine bases in the target DNA sequence. []

- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []

- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the this compound to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []

Q2: What are the proposed mechanisms behind the observed DNA cleavage with this compound conjugates?

A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that this compound conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)